molecular formula C15H12BrNO B1626246 5-(Benzyloxy)-3-bromo-1H-indole CAS No. 569337-39-9

5-(Benzyloxy)-3-bromo-1H-indole

Cat. No.: B1626246
CAS No.: 569337-39-9
M. Wt: 302.16 g/mol
InChI Key: RGXOJKXWRRGKJN-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The presence of a benzyloxy group at the 5-position and a bromine atom at the 3-position of the indole ring makes this compound unique and of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-bromo-1H-indole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-bromo-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Zinc in acetic acid, catalytic hydrogenation

    Substitution: Nucleophiles like amines, thiols, in the presence of a base

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives

    Reduction: 5-(Benzyloxy)-1H-indole

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-3-bromo-1H-indole is unique due to the presence of both the benzyloxy group and the bromine atom at specific positions on the indole ring. This combination enhances its reactivity and potential biological activities, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-bromo-5-phenylmethoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO/c16-14-9-17-15-7-6-12(8-13(14)15)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGXOJKXWRRGKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477452
Record name 3-bromo-5-benzyloxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569337-39-9
Record name 3-bromo-5-benzyloxyindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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